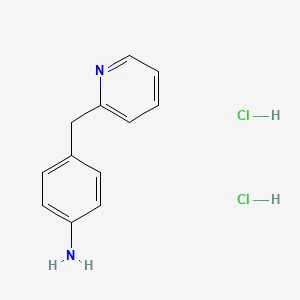
Methyl 4-fluorocinnamate
Übersicht
Beschreibung
Methyl 4-fluorocinnamate is an organic compound with the molecular formula C10H9FO2 and a molecular weight of 180.18 g/mol . It is a derivative of cinnamic acid, where the hydrogen atom on the phenyl ring is replaced by a fluorine atom at the para position. This compound is predominantly found in the trans configuration and is used in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-fluorocinnamate can be synthesized through several methods. One common synthetic route involves the esterification of 4-fluorocinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the oxidative esterification of 4-fluorocinnamaldehyde using an oxidizing agent like potassium permanganate in methanol . This method is advantageous as it directly converts the aldehyde to the ester without the need for an intermediate acid.
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts such as zeolites or metal oxides can enhance the reaction efficiency and reduce the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-fluorocinnamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: 4-Fluorocinnamic acid.
Reduction: 4-Fluorocinnamyl alcohol.
Substitution: Various substituted cinnamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-fluorocinnamate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 4-fluorocinnamate involves its interaction with specific molecular targets and pathways. For instance, as a nitrification inhibitor, it targets the ammonia-oxidizing bacteria in soil, inhibiting the enzyme ammonia monooxygenase which is crucial for the nitrification process . This inhibition reduces the conversion of ammonia to nitrate, thereby decreasing nitrogen loss from the soil.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-fluorocinnamate can be compared with other cinnamate derivatives such as:
Methyl cinnamate: Lacks the fluorine atom, making it less effective as a nitrification inhibitor.
Methyl 4-hydroxycinnamate: Contains a hydroxyl group instead of a fluorine atom, which alters its chemical reactivity and biological activity.
Methyl 4-methoxycinnamate: Contains a methoxy group, used primarily in sunscreens due to its UV-absorbing properties.
The presence of the fluorine atom in this compound enhances its chemical stability and biological activity, making it unique among its analogs .
Eigenschaften
IUPAC Name |
methyl (E)-3-(4-fluorophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNCAEKOZRUMTB-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















